![molecular formula C19H21N5O2 B2473743 5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852439-98-6](/img/structure/B2473743.png)

5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

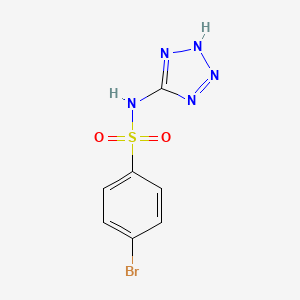

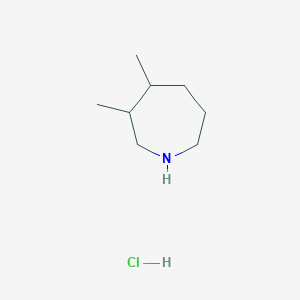

“5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with potential pharmacological properties. It belongs to the class of Janus kinase (JAK) inhibitors and has been studied for its role in modulating immune responses and inflammation . The compound’s structure includes a pyrazolo[3,4-d]pyrimidine core with a phenyl group and a methylpiperidine moiety.

Scientific Research Applications

Antitumor Activities

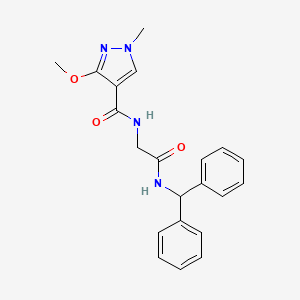

A novel series of pyrazolopyrimidine derivatives exhibited significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. These compounds were synthesized via condensation processes and demonstrated to have structure-activity relationships that could be valuable in cancer treatment strategies (Rahmouni et al., 2016). Additionally, some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity, showing promising results against the MCF-7 human breast adenocarcinoma cell line, with specific derivatives revealing potent inhibitory activities (Abdellatif et al., 2014).

Antimicrobial Properties

Several studies have synthesized and evaluated pyrazolopyrimidine derivatives for their antimicrobial activities. For instance, a study synthesized a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and found that some compounds exhibited moderate to outstanding antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. One compound, in particular, showed superior activity compared to standard antibiotics, suggesting its potential as a lead compound for further development (El-sayed et al., 2017).

Anti-inflammatory Agents

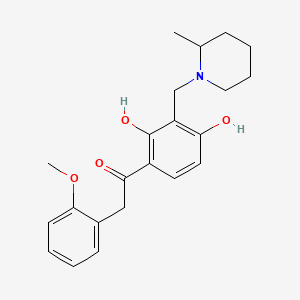

Pyrazolopyrimidine compounds have also been investigated for their potential as anti-inflammatory agents. One study synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anti-inflammatory properties. Among these, certain compounds demonstrated significant activity and a better therapeutic index than standard drugs, indicating their potential for development into non-steroidal anti-inflammatory drugs devoid of ulcerogenic activity (Auzzi et al., 1983).

Mechanism of Action

Target of Action

The primary target of this compound is the Hematopoietic Cell Kinase (HCK) . HCK is a member of the Src-family kinase (SFK) and is highly expressed in human primary Leukemia Stem Cells (LSCs) compared to normal hematopoietic stem cells .

Mode of Action

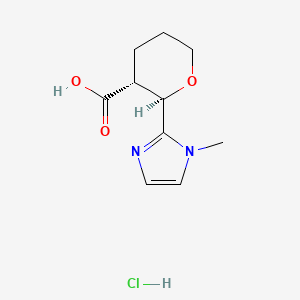

The compound interacts with HCK by binding to its activation pocket . This binding inhibits the kinase activity of HCK, thereby disrupting its role in the signaling pathways that contribute to the survival and proliferation of LSCs .

Biochemical Pathways

The inhibition of HCK affects the downstream signaling pathways involved in the survival and proliferation of LSCs . This includes the attenuation of proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .

Pharmacokinetics

The compound’s molecular weight is 33545 , which is within the optimal range for oral bioavailability. The compound’s pKa is predicted to be 13.36 , suggesting it may be stable in the acidic environment of the stomach

Result of Action

The result of the compound’s action is a significant reduction in the survival and proliferation of LSCs . This is due to the disruption of HCK-mediated signaling pathways, leading to changes in gene expression and cellular processes .

properties

IUPAC Name |

5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-14-7-9-22(10-8-14)17(25)12-23-13-20-18-16(19(23)26)11-21-24(18)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFCXXOPMBRNMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2473662.png)

![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)

![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)

![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)

![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)